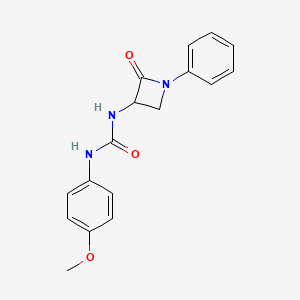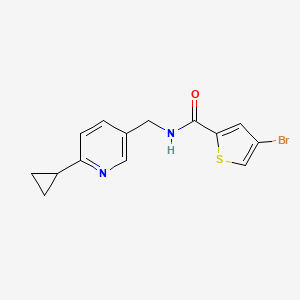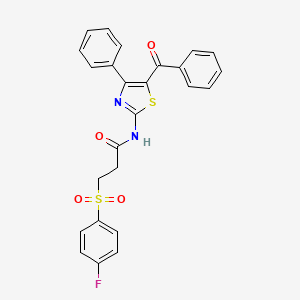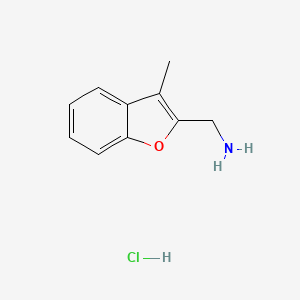
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea, also known as MP-3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea involves the inhibition of various enzymes and signaling pathways. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in various cancers and contribute to the growth and survival of cancer cells. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also inhibits the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the growth and proliferation of cancer cells. In addition, 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has various biochemical and physiological effects. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also improves insulin sensitivity and glucose uptake in adipocytes and reduces inflammation in adipocytes. In vivo studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea reduces tumor growth and metastasis in animal models of cancer. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in lab experiments include its potent anticancer and antidiabetic effects, its ability to inhibit various enzymes and signaling pathways, and its low toxicity. However, the limitations of using 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential for off-target effects, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea. One direction is to investigate the potential use of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in combination with other anticancer or antidiabetic drugs. Another direction is to investigate the potential use of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in other diseases, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in humans.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea involves the reaction between 4-methoxyphenyl isocyanate and 2-oxo-1-phenylazetidine-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various chromatographic techniques. The purity and identity of the compound are confirmed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been studied extensively for its potential use in the treatment of cancer. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea induces apoptosis, or programmed cell death, in cancer cells through the activation of caspases. In addition, 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has also been studied for its potential use in the treatment of diabetes. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea improves insulin sensitivity and glucose uptake in adipocytes, which are cells that store fat. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also reduces inflammation in adipocytes, which is a common feature of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-12(8-10-14)18-17(22)19-15-11-20(16(15)21)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNIFBKEDVLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2585147.png)
![3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2585148.png)

![2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B2585152.png)
![3-(4-chlorophenyl)sulfanyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585154.png)
![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)



![Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2585165.png)



![Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2585170.png)